(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.299 g/mol . This compound features an indole ring substituted with methoxy groups at the 5 and 6 positions, and a pyridine ring attached to the indole nitrogen via a methanone linkage.
Vorbereitungsmethoden
The synthesis of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5,6-dimethoxyindole and 2-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Analyse Chemischer Reaktionen
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can be compared with other similar compounds, such as:
(5-Methoxy-1H-indol-1-yl)(pyridin-2-yl)methanone: This compound has a single methoxy group at the 5 position of the indole ring.
(6-Methoxy-1H-indol-1-yl)(pyridin-2-yl)methanone: This compound has a single methoxy group at the 6 position of the indole ring.
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-3-yl)methanone: This compound has the pyridine ring attached at the 3 position instead of the 2 position.
Eigenschaften
Molekularformel |
C16H14N2O3 |
---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(5,6-dimethoxyindol-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-9-11-6-8-18(13(11)10-15(14)21-2)16(19)12-5-3-4-7-17-12/h3-10H,1-2H3 |
InChI-Schlüssel |
LQRFNJNUBQIJRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2C(=O)C3=CC=CC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.